molecular formula C18H20N2O3 B268983 N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No. B268983
M. Wt: 312.4 g/mol
InChI Key: WXSOXERERCUKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide, also known as AEA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. AEA belongs to the family of fatty acid amides, which are naturally occurring molecules found in the body that play a role in various physiological processes.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide acts on the endocannabinoid system, which is a complex system of receptors and molecules found in the body that plays a role in various physiological processes, including pain, inflammation, and immune function. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide binds to the CB1 and CB2 receptors, which are part of the endocannabinoid system, and modulates their activity.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models of pain and inflammation. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been shown to reduce pain and inflammation by modulating the activity of the endocannabinoid system. Additionally, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been extensively studied in animal models, which means that there is a large body of research on its effects. One limitation of using N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide in lab experiments is that it is not well understood how it will behave in humans, as there have been relatively few clinical studies conducted on the compound.

Future Directions

There are several potential future directions for research on N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide. One area of research is in the development of new pain medications based on N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide. Additionally, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide may have potential as a treatment for autoimmune disorders, such as multiple sclerosis. Further research is needed to fully understand the potential therapeutic properties of N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide and to determine the best ways to use the compound in clinical settings.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide can be synthesized by reacting 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenyl chloroacetate. This intermediate is then reacted with 3-aminobenzamide to form N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic properties in various fields of research. One of the most promising areas of research is in the field of pain management. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been shown to have analgesic effects in animal models of pain. Additionally, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential anti-inflammatory properties, as well as its potential to modulate the immune system.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3/c1-3-14-7-9-17(10-8-14)23-12-18(22)20-16-6-4-5-15(11-16)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

WXSOXERERCUKHA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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